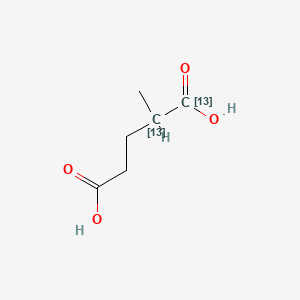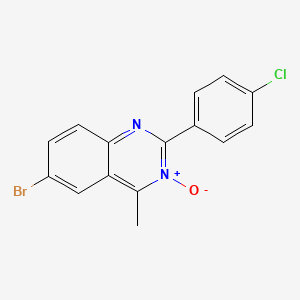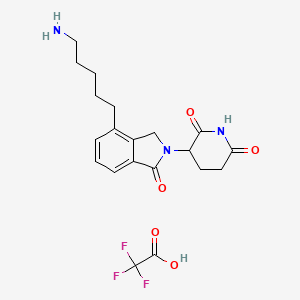
Lenalidomide-C5-NH2 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C5-NH2 (TFA) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is used as a ligand in the recruitment of cereblon protein, which is a part of the E3 ubiquitin ligase complex. Lenalidomide-C5-NH2 (TFA) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs), such as MDM2 PROTAC degrader .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-NH2 (TFA) involves several steps. Initially, lenalidomide is modified to introduce a C5-NH2 group. This modification is typically achieved through a series of chemical reactions, including bromination and condensation reactions. For example, the bromination of glutarimide in the presence of acetic acid and bromine yields 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide and potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of Lenalidomide-C5-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C5-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Lenalidomide-C5-NH2 (TFA) can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Lenalidomide-C5-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the recruitment of cereblon protein, which is involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hematological malignancies and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Lenalidomide-C5-NH2 (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding modulates the activity of cereblon, leading to the degradation of target proteins. The compound acts as a molecular glue, facilitating the interaction between cereblon and its target proteins. This interaction triggers the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Lenalidomide-C5-NH2 (TFA) is unique compared to other similar compounds due to its specific modification at the C5 position. Similar compounds include:
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
Iberdomide: A newer derivative with enhanced potency and reduced side effects
These compounds share similar mechanisms of action but differ in their specific modifications and therapeutic applications.
Properties
Molecular Formula |
C20H24F3N3O5 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |
InChI Key |
XTHUZCHGWIIXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


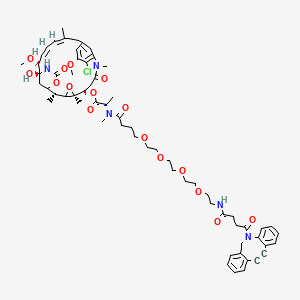

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
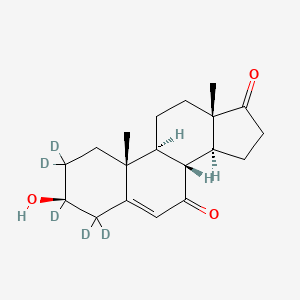

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
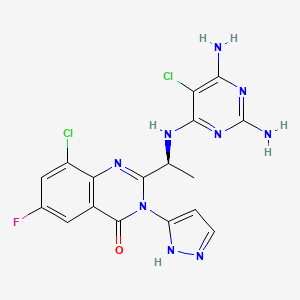
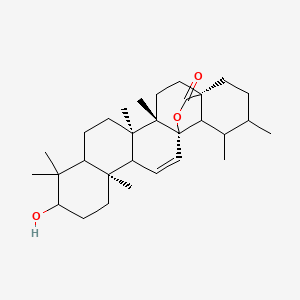
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
